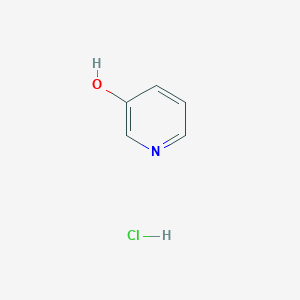

3-Hydroxypyridine hydrochloride

Description

Contextual Definition and Chemical Significance

3-Hydroxypyridine (B118123), a monohydroxypyridine, is an organic compound featuring a pyridine (B92270) ring substituted with a hydroxyl group at the third position. nih.govchemicalbook.com Its hydrochloride salt, 3-Hydroxypyridine hydrochloride, is formed by the reaction of 3-hydroxypyridine with hydrochloric acid. nih.gov This salt form often enhances the stability and solubility of the parent compound, making it a more convenient format for various applications in chemical research.

The chemical significance of 3-hydroxypyridine and its hydrochloride salt stems from the presence of both a Lewis acid and a Lewis base center within the same molecule. This dual reactivity makes it a valuable and versatile building block in organic synthesis. google.com The compound is a white to light yellow or light tan crystalline powder, soluble in water and alcohol, and slightly soluble in ether and benzene (B151609). nih.govchemicalbook.comchemicalbook.com

Interactive Data Table: Chemical and Physical Properties

| Property | Value | Source |

| 3-Hydroxypyridine | ||

| Molecular Formula | C5H5NO | nih.gov |

| Molecular Weight | 95.10 g/mol | nih.gov |

| Melting Point | 125-128 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | 280-281 °C | chemicalbook.comchemicalbook.com |

| This compound | ||

| Molecular Formula | C5H6ClNO | nih.gov |

| Molecular Weight | 131.56 g/mol | nih.gov |

| Melting Point | 217 °C (decomposes) | sigmaaldrich.com |

Historical Perspectives in Organic Synthesis and Natural Product Isolation

Historically, pyridine itself was first isolated in a pure state from bone oil in 1849. dur.ac.uk Over time, the focus shifted to its derivatives, including the hydroxypyridines. A notable early synthesis of a substituted 3-hydroxypyridine was the total synthesis of pyridoxol (Vitamin B6) by Harris and Fulkers, which confirmed its structure as a 2,4,5-trisubstituted-3-hydroxypyridine. dur.ac.uk

The development of synthetic routes to 3-hydroxypyridine has been an area of significant research. One established method involves the reaction of furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis. chemicalbook.comchemicalbook.com Another approach starts from 3-chloropyridine (B48278), which is heated with a basic hydroxide (B78521). google.com The rearrangement of furans to produce 3-hydroxypyridines is also a versatile and widely used method. dur.ac.uk

In the realm of natural products, 3-hydroxypyridine has been identified in several plant species, including Paeonia lactiflora, Salvia divinorum, and Capsicum annuum var. annuum. nih.govdergipark.org.tr It has also been detected as a thermal degradation product from the smoke of burning Salvia divinorum leaves. nih.govchemicalbook.com Furthermore, derivatives of 3-hydroxypyridine are found in nature, such as in the co-enzyme NAD+ which plays a crucial role in biological redox reactions. dur.ac.uk

Broad Research Relevance as a Heterocyclic Building Block

This compound serves as a fundamental heterocyclic building block in the synthesis of a wide array of more complex molecules. srdorganics.comossila.com Its utility spans various sectors of the chemical industry, including pharmaceuticals and agrochemicals. chemimpex.comchempoint.com The ability to functionalize the pyridine ring and the hydroxyl group allows for the creation of diverse molecular scaffolds. dur.ac.uk

In medicinal chemistry, the 3-hydroxypyridine core is a "privileged structure," meaning it is a molecular framework that is recurrently found in biologically active compounds. srdorganics.com For instance, it is a key intermediate in the synthesis of cholinergic drugs like pyridostigmine (B86062) bromide and in the development of potential anticancer agents such as 2-amino-3-hydroxypyridine (B21099). chempoint.com Research has also explored its use in creating compounds with antimicrobial and antioxidant properties. chempoint.comresearchgate.net

In the agrochemical industry, 3-hydroxypyridine is used to synthesize herbicides and other crop protection agents. chempoint.com Its chemical stability and functional versatility make it a valuable precursor for developing effective agricultural products. chempoint.com The compound's reactivity has also been harnessed in the development of corrosion inhibitors and as a reagent in analytical chemistry for the detection of metal ions. chemimpex.com

The versatility of 3-hydroxypyridine and its hydrochloride salt is further demonstrated by its use in the enantioselective synthesis of natural products, such as (+)-pseudoconhydrine. rsc.org Its application in the synthesis of dithiophosphonates has also been explored, leading to compounds with potential antimicrobial activity. dergipark.org.trresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

65520-06-1 |

|---|---|

Molecular Formula |

C5H6ClNO |

Molecular Weight |

131.56 g/mol |

IUPAC Name |

pyridin-3-ol;hydrochloride |

InChI |

InChI=1S/C5H5NO.ClH/c7-5-2-1-3-6-4-5;/h1-4,7H;1H |

InChI Key |

MMYJPKBZGYMSPD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)O.Cl |

Canonical SMILES |

C1=CC(=CN=C1)O.Cl |

Synonyms |

3-hydroxypyridine 3-hydroxypyridine hydrochloride 3-hydroxypyridine isomer 3-hydroxypyridine, silver (1+) salt 3-hydroxypyridine, sodium salt 3-hydroxypyridinium |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxypyridine and Its Derivatives

Established Synthetic Routes and Strategies

Traditional approaches to the 3-hydroxypyridine (B118123) core rely on the transformation of readily available starting materials through well-established reaction pathways. These methods have been fundamental in providing access to this important class of compounds.

Synthesis from Halopyridines via Nucleophilic Substitution

A direct and industrially relevant method for the preparation of 3-hydroxypyridine involves the nucleophilic substitution of a halogen atom, typically chlorine, at the 3-position of the pyridine (B92270) ring. This reaction is generally carried out under elevated temperatures and pressures in the presence of a base.

One patented method describes the synthesis of 3-hydroxypyridine from 3-chloropyridine (B48278). google.com The process involves dissolving 3-chloropyridine in a solvent and heating it to 130-140°C. google.com A basic hydroxide (B78521) is then added in batches, and the reaction mixture is stirred for a period to facilitate the substitution. google.com Following the reaction, the solvent is removed by distillation. The subsequent workup involves neutralization with concentrated hydrochloric acid to a pH of 6-7, followed by evaporation of water and purification by distillation under reduced pressure to afford 3-hydroxypyridine. google.com This method is highlighted for its operational simplicity and suitability for large-scale industrial production. google.com

| Starting Material | Reagents | Temperature | Yield | Reference |

| 3-Chloropyridine | Basic Hydroxide, HCl | 130-140°C | 85-86% (molar yield) | google.com |

Routes Employing Furfurylamine (B118560) Precursors

An alternative and widely cited synthetic route utilizes furfurylamine, a bio-renewable feedstock, as the starting material. This transformation involves an oxidative ring expansion of the furan (B31954) ring to form the pyridine nucleus.

The synthesis is achieved by reacting furfurylamine with hydrogen peroxide in the presence of hydrochloric acid. researchgate.netresearchgate.net The reaction conditions are crucial for achieving a good yield. The optimal molar ratio of furfurylamine to hydrochloric acid to hydrogen peroxide is reported to be 1:5:1.1. researchgate.netresearchgate.net The hydrogen peroxide is added dropwise at a low temperature of 0-5°C, followed by refluxing at 100-105°C for a short duration. researchgate.netresearchgate.net This process leads to the formation of 3-hydroxypyridine in good yield and high purity. researchgate.netresearchgate.net

| Starting Material | Reagents | Key Conditions | Yield | Purity | Reference |

| Furfurylamine | Hydrogen Peroxide, HCl | Dropwise H2O2 at 0-5°C, then reflux at 100-105°C | 76% | 99.3% | researchgate.netresearchgate.net |

Rearrangement Reactions of Furan Derivatives

The conversion of furan derivatives to 3-hydroxypyridines through rearrangement reactions represents another important synthetic strategy. This approach leverages the structural relationship between the five-membered furan ring and the six-membered pyridine ring.

One of the foundational methods in this category is the rearrangement of acylfurans. Research has demonstrated the conversion of these compounds into 3-hydroxypyridines. acs.org A more specific example involves the treatment of 2-acylfuran with a nitrogen-containing compound, such as an ammonium (B1175870) salt, in an aqueous or alcoholic ammonia (B1221849) solution at elevated temperatures (150-300°C) and pressures. google.com This process facilitates the ring transformation to yield the corresponding 3-hydroxypyridine derivative. For instance, the reaction of 5-methyl-2-propionylfuran with an ammonium salt in aqueous ammonia has been shown to produce 2-ethyl-6-methyl-3-hydroxypyridine. google.com

Alkylation and Subsequent Hydroxylation of Pyridine Scaffolds

Modifying the pyridine ring itself through a sequence of reactions is another viable pathway to 3-hydroxypyridine. This can involve the introduction of a functional group that can later be converted to a hydroxyl group. While direct alkylation followed by hydroxylation is less common, a notable method involves the hydroxylation of pyridine N-oxides.

A photochemical approach allows for the C3 selective hydroxylation of pyridines via the valence isomerization of pyridine N-oxides. acs.orgnih.gov In this metal-free transformation, a pyridine N-oxide is irradiated with UV light (e.g., 254 nm) in the presence of an acid, such as acetic acid, and a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.orgnih.gov This process is believed to proceed through an oxaziridine (B8769555) intermediate, which then rearranges to form the 3-hydroxypyridine. nih.gov This method is particularly attractive for the late-stage functionalization of complex molecules. acs.org

| Substrate | Key Reagents/Conditions | Product | Yield | Reference |

| Pyridine N-oxide | Acetic acid, (F3C)3COH, 254 nm UV light | 3-Hydroxypyridine | 64% | acs.orgnih.gov |

Advanced Synthetic Approaches

In addition to established methods, contemporary organic synthesis has introduced more sophisticated and powerful strategies for constructing the 3-hydroxypyridine framework. These advanced approaches often offer greater efficiency, flexibility, and control over the substitution pattern of the final product.

Ruthenium-Catalyzed Ring-Closing Olefin Metathesis (RCM) Strategies

A significant advancement in the synthesis of substituted 3-hydroxypyridines is the application of ruthenium-catalyzed ring-closing olefin metathesis (RCM). This powerful carbon-carbon bond-forming reaction has been ingeniously adapted to construct the pyridine ring, offering a versatile entry to a wide range of derivatives that are otherwise difficult to access.

The general strategy involves the synthesis of acyclic nitrogen-containing dienes, which are then subjected to a ruthenium catalyst, such as one of the Grubbs catalysts, to induce ring closure. organic-chemistry.orgnih.govresearchmap.jp The resulting cyclic intermediates, typically 1,6-dihydro-2H-pyridin-3-ones, can then be converted to the aromatic 3-hydroxypyridine through one of two primary pathways: elimination or an oxidation/deprotection sequence. organic-chemistry.orgnih.govresearchmap.jp

The elimination pathway often employs a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as N,N-dimethylformamide (DMF). organic-chemistry.orgresearchmap.jp The oxidation/deprotection route involves treating the RCM product with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), followed by the removal of a nitrogen-protecting group, for instance, with palladium on carbon. organic-chemistry.orgacs.org This RCM-based methodology is lauded for its simplicity, flexibility, and the ability to avoid the formation of inseparable regioisomers, which can be a challenge in other synthetic approaches. organic-chemistry.orgresearchmap.jp

| Key Strategy | Intermediate | Final Step | Reference |

| RCM/Elimination | 1,6-Dihydro-2H-pyridin-3-one | Elimination with DBU | organic-chemistry.orgresearchmap.jp |

| RCM/Oxidation/Deprotection | 1,6-Dihydro-2H-pyridin-3-one | Oxidation with DDQ and Deprotection | organic-chemistry.orgacs.org |

Development of Functionalized 3-Hydroxypyridines (e.g., 2-aryl, 2-heteroaryl derivatives)

The synthesis of functionalized 3-hydroxypyridines, particularly those bearing aryl or heteroaryl substituents at the 2-position, is a significant area of research due to their potential applications in various fields of chemistry.

A versatile one-step method for synthesizing 2-heteroaryl-3-hydroxypyridine derivatives involves the ring expansion of 2-acylfurans with ammonia. rsc.org This reaction is typically carried out at elevated temperatures, such as 150 °C, in a sealed vessel. rsc.org The proposed mechanism entails the initial attack of ammonia at the C-5 position of the furan ring, which leads to a ring-opening and subsequent ring-closure sequence, with the furan's oxygen atom becoming the hydroxyl group in the final pyridine product. rsc.org This method has proven effective for a range of heteroaryl groups. rsc.org

Another approach to functionalized 3-hydroxypyridines is the synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. This two-stage synthesis begins with the reaction of 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium acetate (B1210297) in acetic acid, followed by debenzylation to yield the final product. urfu.ru

Furthermore, a regioselective, transition-metal-free synthesis of 3-(2-hydroxyaryl)pyridines has been developed. nih.gov This method involves the reaction of pyridine N-oxides with silylaryl triflates in the presence of cesium fluoride (B91410) in acetonitrile (B52724) at room temperature, proceeding through a series of rearrangements to give good yields. nih.gov Copper-catalyzed N-arylation and O-arylation reactions have also been successfully applied to 2-, 3-, and 4-hydroxypyridines, expanding the scope of accessible derivatives. acs.org For instance, the O-arylation of 3-hydroxypyridines with aryl bromides and iodides has been achieved using a copper catalyst based on 2,2,6,6-tetramethylheptane-3,5-dione (B73088). acs.org

Table 1: Synthesis of 2-Heteroaryl-3-hydroxypyridine Derivatives from 2-Acylfurans

| Precursor (2-Acylfuran) | Reaction Conditions | Product (2-Heteroaryl-3-hydroxypyridine) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Benzoylfuran | Ammonia, 150°C, 5h | 2-Phenyl-3-hydroxypyridine | - | rsc.org |

| 2-Acylfuran (1g) | Ammonia, 110°C, 12h | 2-Heteroaryl-3-hydroxypyridine (2g) | 27 | rsc.org |

| 2-Acylfurans (1a-l) | Ammonia, 150°C, 5h | 2-Heteroaryl-3-hydroxypyridine derivatives (2a-l) | - | rsc.org |

Note: Specific yields for all derivatives were not provided in the source material.

Patent-Based Synthetic Innovations

The patent literature reveals several innovative methods for the synthesis of 3-hydroxypyridine and its derivatives, often focusing on scalability and industrial applicability.

A patented method for preparing 3-hydroxypyridine involves the reaction of 3-chloropyridine with a basic hydroxide in a solvent at 130 to 140 °C. google.com The process is described as having mild reaction conditions, simple work-up, and being suitable for large-scale production with high yields. google.com Another patented approach utilizes the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution with alkali metal hydroxides under pressure greater than 2 atmospheres. google.com The use of a potassium chloride catalyst in this process can help reduce the reaction temperature. google.com

For the synthesis of functionalized derivatives, a Russian patent details a method for producing 3-hydroxypyridine derivatives by treating 2-acylfuran with a nitrogen-containing compound in aqueous or alcoholic ammonia at temperatures between 130-300 °C under elevated pressure. google.com This method is claimed to increase the yield of the final product and improve economic indicators. google.com

The synthesis of 3-hydroxy-2-nitropyridine (B88870) is described in a patent that involves the reaction of 3-hydroxypyridine with a nitrate (B79036) and acetic anhydride. patsnap.com Another patent for the same compound details a process starting from furfurylamine and hydrogen peroxide in a hydrochloric acid solution to first obtain 3-hydroxypyridine, which is then nitrated. google.com A method for preparing 2-amino-3-hydroxypyridine (B21099) starts with the ring-opening reaction of furfural (B47365) with chlorine or bromine, followed by reaction with an ammonia sulfamate (B1201201) solution and subsequent hydrolysis. patsnap.com This process uses furfural as a raw material to reduce costs and improve yield. patsnap.com

Table 2: Overview of Patented Synthetic Methods

| Patent Number | Starting Material | Key Reagents/Conditions | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| CN105175320A | 3-Chloropyridine | Basic hydroxide, 130-140°C | 3-Hydroxypyridine | Mild conditions, high yield, scalable | google.com |

| US3218330A | 3-Pyridinesulfonic acid | Alkali metal hydroxides, >2 atm pressure, KCl catalyst | 3-Hydroxypyridine | Reduced reaction temperature | google.com |

| RU2319694C1 | 2-Acylfuran | Nitrogen-containing compound, aqueous/alcoholic ammonia, 130-300°C, elevated pressure | 3-Hydroxypyridine derivatives | Increased yield, improved economics | google.com |

| CN105272908A | 3-Hydroxypyridine | Nitrate, acetic anhydride, 35-55°C | 3-Hydroxy-2-nitropyridine | - | patsnap.comgoogle.com |

| CN-202010214870.0 | Furfural | Chlorine/bromine, ammonia sulfamate solution | 2-Amino-3-hydroxypyridine | Cost-effective, improved yield | patsnap.com |

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters such as temperature, concentration, and catalysis is crucial for maximizing the yield and purity of 3-hydroxypyridine and its derivatives.

Influence of Temperature, Concentration, and Catalysis

The synthesis of 3-hydroxypyridine from furfurylamine and hydrogen peroxide in the presence of hydrochloric acid has been optimized. researchgate.netresearchgate.net The optimal conditions were identified as a molar ratio of furfurylamine to HCl to H2O2 of 1:5:1.1. researchgate.netresearchgate.net The hydrogen peroxide is added dropwise at a low temperature of 0-5 °C, followed by refluxing at 100-105 °C for 30 minutes, resulting in a 76% yield and 99.3% purity. researchgate.netresearchgate.net

In the synthesis of 2-heteroaryl-3-hydroxypyridines from 2-acylfurans, temperature plays a significant role. rsc.org While the most widely applicable conditions are reported as 150 °C for 5 hours, it was noted that a lower reaction temperature (e.g., 110 °C) could increase the yield of the desired pyridine product. rsc.org However, this benefit is counteracted by the formation of more by-products, which complicates the purification process. rsc.org

Catalysis also plays a key role in some synthetic routes. For instance, in the hydrolysis of 3-pyridinesulfonic acid, the use of potassium chloride as a catalyst can reduce the required reaction temperature. google.com In the copper-catalyzed arylation of hydroxypyridines, the choice of ligand is critical. For the N-arylation of 2-hydroxypyridine, 4,7-dimethoxy-1,10-phenanthroline (B1245073) was effective, while a copper catalyst with 2,2,6,6-tetramethylheptane-3,5-dione was used for the O-arylation of 3-hydroxypyridines. acs.org

The thermal stability of 3-hydroxypyridine itself has been investigated, showing it is stable at temperatures up to 75 °C over 12 weeks of incubation. researchgate.net

Emerging Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact.

A notable green approach is the use of multicomponent reactions under solvent-free conditions. mdpi.com A novel one-pot synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives has been developed through the three-component condensation of alkenes, ketones, and ammonium acetate. mdpi.com This method offers advantages such as shorter reaction times, higher yields, and benign reaction conditions by heating the reagents to 80 °C without any solvent. mdpi.com

The utilization of bio-based feedstocks is another cornerstone of green synthesis. A direct and environmentally friendly method has been reported for the production of 3-hydroxypyridines from bio-based furfural. researchgate.net This strategy avoids reliance on fossil fuels for the production of pyridine derivatives. researchgate.net

Furthermore, some patented synthesis methods are designed with green principles in mind. For example, a preparation method for 2-hydroxy-3-nitropyridine (B160883) is claimed to produce minimal waste liquid and gas, making it suitable for environmentally friendly, large-scale production. google.com

Reaction Mechanisms and Chemical Reactivity of 3 Hydroxypyridine

Electrophilic Substitution Pathways and Regioselectivity

The pyridine (B92270) ring, due to the electronegativity of the nitrogen atom, is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). quimicaorganica.org The presence of the hydroxyl group in 3-hydroxypyridine (B118123) further influences the reaction's course. Generally, electrophilic substitution on the pyridine ring is favored at the 3- and 5-positions due to the greater stability of the reaction intermediate (the sigma complex). quimicaorganica.orgquora.com Attack at the 2- or 4-positions results in a resonance structure where the positive charge resides on the nitrogen atom, which is highly unfavorable. quora.com

In the case of 3-hydroxypyridine, nitration occurs on the conjugate acid of the molecule at the 2-position. This indicates that under the acidic conditions required for nitration, the hydroxyl group is protonated, and the directing effect is governed by the resulting pyridinium (B92312) species. The electron-withdrawing nature of the positively charged nitrogen deactivates the ring, but the 2-position becomes the most favorable site for attack.

The regioselectivity of electrophilic substitution is a critical aspect of pyridine chemistry. The electron density in the pyridine ring is highest at the 3-position, making it the preferred site for electrophilic attack in many cases. quora.com However, the specific reaction conditions and the nature of the electrophile can alter this preference. For instance, while nitration of 3-hydroxypyridine occurs at the 2-position, other electrophilic substitutions might favor the 3- or 5-positions depending on the interplay of electronic and steric factors.

A summary of the directing effects in electrophilic aromatic substitution on substituted benzenes can provide a useful analogy for understanding the behavior of substituted pyridines.

Tautomeric Equilibria in Solution and Gas Phase

3-Hydroxypyridine exists in a tautomeric equilibrium with its zwitterionic keto form, 3-pyridone. researchgate.netrsc.org The position of this equilibrium is highly dependent on the surrounding medium.

In the gas phase , the enolic form (3-hydroxypyridine) is significantly favored. researchgate.netrsc.org However, in aqueous solution , the zwitterionic keto form (3-pyridone) is highly stabilized by hydrogen bonds, leading to a situation where both tautomers coexist in nearly equal proportions. researchgate.net The tautomeric equilibrium constant (KT) in aqueous solution is approximately 1.17. researchgate.net

This equilibrium can be influenced by the environment. For example, in the hydrophobic cavities of cyclodextrins, the equilibrium shifts towards the enol form. rsc.org This property makes the 3-hydroxypyridine/3-pyridone system a potential probe for the hydrophobicity of macromolecules. rsc.org

The different electronic structures of the tautomers lead to distinct spectroscopic properties. While their UV-Vis absorption spectra overlap, the 1s N → π* transitions are shifted by about 1.5 eV, allowing for their individual study using techniques like resonant inelastic X-ray scattering. researchgate.net

Coordination Chemistry and Ligand Properties

3-Hydroxypyridine and its derivatives are versatile ligands in coordination chemistry, capable of binding to a variety of metal ions. nih.govscholaris.ca Their coordination behavior is intricately linked to their protonation state, which is, in turn, dependent on the pH of the solution.

Formation of Metal Complexes with Transition Metals

3-Hydroxypyridinones (HOPOs), a class of compounds that includes the tautomeric form of 3-hydroxypyridine, are excellent chelating agents for hard metal ions, particularly iron(III). kcl.ac.uk They form stable 5-membered chelate rings where the metal is coordinated by two vicinal oxygen atoms. kcl.ac.uk This chelating ability has led to their investigation for various applications in biological and medical fields. kcl.ac.uk

The coordination chemistry of hydroxypyridine ligands with 3d transition metals is extensive, leading to the formation of di- and polynuclear complexes. rsc.org For example, nickel complexes with derivatives of hydroxypyridine have been synthesized and characterized, exhibiting interesting magnetic properties. scholaris.ca

The versatility of hydroxypyridonate ligands is further demonstrated by their use in catalysis, where they can stabilize transition metal centers in various oxidation states and facilitate reactions such as hydroboration and C-H olefination. rsc.org

pH-Dependent Protonation States and Ligand Coordination

The protonation state of 3-hydroxypyridine is crucial for its coordinating ability. rsc.orgnorthwestern.edu The molecule can act as a neutral, anionic, or even cationic ligand depending on the pH. nih.gov In its deprotonated (phenoxide) form, it becomes a stronger electron donor, enhancing its coordination strength. rsc.org

This pH-dependent behavior has been exploited in the design of responsive probes. For instance, lanthanide complexes of 3-hydroxypyridine derivatives have been developed as pH-responsive MRI probes. rsc.orgnorthwestern.edursc.org The change in protonation state alters the ligand's coordination to the lanthanide ion, which in turn affects the magnetic properties of the complex, allowing for the spectroscopic detection of pH changes. rsc.orgrsc.org

The pKa values of the ligand are critical in determining the pH range over which these changes occur. For an iron(III) complex with a hydroxypyridine-appended triamine chelate, the deprotonation of the bound water molecule was observed with a pKa of around 7.2-7.5. nih.gov

Interaction with Reactive Species and Oxidative Processes

3-Hydroxypyridine can interact with reactive species, including free radicals, and participate in oxidative processes. This reactivity is relevant to its potential biological activities.

Free Radical Scavenging Mechanisms

Phenolic compounds, including 3-hydroxypyridine, can act as antioxidants by scavenging free radicals. nih.gov The primary mechanisms by which this occurs are hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.govmdpi.com

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, and the resulting radical cation then loses a proton. mdpi.com

The dominant mechanism depends on factors such as the solvent and the structure of the antioxidant. In polar solvents, the SPLET mechanism is often favored for phenolic compounds. nih.gov Theoretical studies using density functional theory (DFT) can help elucidate the preferred reaction pathway by calculating parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). nih.gov

It is important to note that while 3-hydroxypyridine can scavenge radicals, some of its derivatives, in complex with metals like iron, can also generate reactive oxygen species (ROS) such as the superoxide (B77818) radical. nih.govnih.gov This pro-oxidant activity can lead to cellular damage. nih.gov The presence of 3-hydroxypyridine as an endogenous photosensitizer in human skin can also mediate oxidative stress upon UVA/UVB excitation. medchemexpress.com

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) found in cell membranes. wikipedia.org This process is a free radical-mediated chain reaction that consists of three main stages: initiation, propagation, and termination. wikipedia.orgnih.gov Initiation involves the abstraction of a hydrogen atom from a lipid molecule by a reactive oxygen species (ROS), forming a lipid radical (L•). wikipedia.orgmdpi.com During propagation, this lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•), which can then abstract a hydrogen from another lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus continuing the chain reaction. wikipedia.orgnih.gov This cascade can lead to significant cellular damage and has been implicated in the pathogenesis of various diseases. wikipedia.orgnih.gov

3-Hydroxypyridine and its derivatives have demonstrated significant antioxidant properties, enabling them to inhibit the process of lipid peroxidation. nih.govnih.gov Their mechanism of action is multifaceted, primarily involving the scavenging of reactive oxygen species and the chelation of metal ions that can catalyze lipid peroxidation. nih.gov Phenolic antioxidants, a class to which 3-hydroxypyridines belong, typically inhibit lipid peroxidation by donating a hydrogen atom from their hydroxyl group to lipid peroxyl radicals, thereby interrupting the propagation phase of the chain reaction. nih.gov

Research has shown that analogues of 3-hydroxypyridine, such as mexidol, emoxipin, and proxipin, are effective inhibitors of lipid peroxidation. nih.gov Studies using model systems, including suspensions of phospholipid liposomes, have demonstrated that these compounds can interact with catalytically active ferrous ions (Fe²⁺), removing them from the system and thus preventing them from participating in the initiation of peroxidation. nih.gov Furthermore, they are proficient scavengers of reactive oxygen species. nih.gov The antioxidant activity of these 3-hydroxypyridine analogues was found to decrease in the order: mexidol > emoxipin > proxipin. nih.gov

The antioxidant potential of 3-hydroxypyridine derivatives is also highlighted in computational studies. Density functional theory (DFT) calculations on certain 3-hydroxypyridin-4-one derivatives have indicated that the Sequential Proton-Loss Electron Transfer (SPLET) mechanism is a preferred pathway for their antioxidant action. researchgate.net This mechanism, along with hydrogen atom transfer (HAT), is crucial for the radical scavenging activity of these compounds. nih.gov

The effectiveness of antioxidants in inhibiting lipid peroxidation can be quantified using various assays. One common method is the β-carotene/linoleic acid assay, which measures the ability of a compound to prevent the bleaching of β-carotene caused by lipid radicals generated from the oxidation of linoleic acid. gavinpublishers.com The results are often expressed as Relative Antioxidant Activity (RAA). Another method involves determining the IC₅₀ value, which is the concentration of the antioxidant required to inhibit a certain percentage (typically 50%) of the peroxidation process or to scavenge 50% of a stable free radical like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netnih.gov

The following table summarizes research findings on the antioxidant activity of various 3-hydroxypyridine derivatives and related compounds.

| Compound/Derivative | Assay Method | Finding | Reference |

| Mexidol | Chemiluminescence in phospholipid liposomes | Highest antioxidant activity among the tested analogues | nih.gov |

| Emoxipin | Chemiluminescence in phospholipid liposomes | Intermediate antioxidant activity | nih.gov |

| Proxipin | Chemiluminescence in phospholipid liposomes | Lowest antioxidant activity among the tested analogues | nih.gov |

| 3-Hydroxypyridin-4-one Derivatives (HP3, HP4) | DPPH scavenging | Showed significant antioxidant activity | researchgate.net |

| 1,4-Dihydropyridines (unsymmetric) | β-carotene/linoleic acid | Compounds with electron-donating groups showed high Relative Antioxidant Activity (RAA) | gavinpublishers.com |

Spectroscopic and Structural Elucidation Techniques in Research

Advanced Experimental Spectroscopic Characterization Methodologies

A suite of sophisticated spectroscopic tools has been instrumental in characterizing 3-hydroxypyridine (B118123) hydrochloride and its derivatives. These methods probe the molecule's nuclear and electronic environments, offering a comprehensive picture of its identity and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Variable Temperature, pH-Dependent Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 3-hydroxypyridine hydrochloride in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

In ¹H NMR studies of 3-hydroxypyridine in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed for the aromatic protons. chemicalbook.com For instance, at 399.65 MHz, the proton chemical shifts are assigned as follows: 8.284 ppm, 8.093 ppm, 7.327 ppm, and 7.29 ppm, although the hydroxyl proton peak is often not observed in this solvent. chemicalbook.com In a more polar solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 300 MHz, the proton signals and their coupling constants provide detailed insight into the electronic distribution within the pyridine (B92270) ring. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the pyridine ring. chemicalbook.com These shifts are sensitive to the electronic effects of the hydroxyl group and the nitrogen heteroatom.

The behavior of 3-hydroxypyridine and its derivatives can be further investigated through variable temperature and pH-dependent NMR studies. Such studies reveal information about dynamic processes, such as tautomeric equilibria and proton exchange rates. For example, in a study of a lanthanide complex incorporating a 3-hydroxy-6-methylpyridyl group, pH-dependent NMR spectroscopy demonstrated changes in the chemical shifts of reporter nuclei, reflecting the protonation state of the hydroxypyridine moiety. nih.govrsc.org This highlights the sensitivity of the NMR signature to the local pH environment. nih.govrsc.org Similarly, temperature-dependent NMR can be used to study conformational changes and the kinetics of proton exchange. nih.gov

¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for 3-Hydroxypyridine in DMSO-d₆ at 300 MHz chemicalbook.com

| Parameter | Value |

| δ(A) | 8.363 |

| δ(B) | 7.315 |

| δ(C) | 7.258 |

| δ(D) | 8.146 |

| J(A,B) | 2.80 |

| J(A,C) | 0.70 |

| J(A,D) | -0.15 |

| J(B,C) | 8.35 |

| J(B,D) | 1.45 |

| J(C,D) | 4.65 |

| δ(E) | 9.905 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the vibrational modes of this compound, allowing for the identification of key functional groups. The FT-IR spectrum, typically recorded using a KBr pellet or as an ATR-IR spectrum, displays characteristic absorption bands. nih.gov These bands correspond to the stretching and bending vibrations of the O-H, C-H, C=C, C=N, and C-O bonds within the molecule. nih.govchemicalbook.com Matrix isolation FT-IR studies, often combined with theoretical calculations, have been employed to investigate the hydrogen-bonding interactions between 3-hydroxypyridine and water molecules. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Transitions, pKa Determinations, DNA Binding)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within the 3-hydroxypyridine molecule and for determining its acid dissociation constant (pKa). The UV-Vis spectrum of 3-hydroxypyridine exhibits absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring. nih.govresearchgate.net

Crucially, the position and intensity of these absorption bands are sensitive to the pH of the solution. This property is exploited for the determination of the pKa value of the hydroxyl group. By monitoring the changes in the UV-Vis spectrum as a function of pH, the equilibrium between the protonated and deprotonated forms of the molecule can be quantified. tripod.comnih.govchemagine.co.ukyoutube.com For instance, the UV-Vis absorption spectrum of a europium(III) complex with a 3-hydroxy-6-methylpyridyl ligand shows a hypsochromic (blue) shift with increasing pH, which is consistent with deprotonation and results in a calculated pKa of 7.4. rsc.org In another example, studies on an iron(III) complex with a hydroxypyridine-appended triamine chelate showed changes in the electronic absorbance spectra with pH, corresponding to the deprotonation of the phenol (B47542) pendants. nih.gov

Raman Spectroscopy

Raman spectroscopy offers a complementary vibrational spectroscopic technique to FT-IR. The Raman spectrum of 3-hydroxypyridine provides information on the vibrational modes of the molecule, with different selection rules compared to IR spectroscopy. nih.gov This can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. Studies on pyridine under high pressure using Raman spectroscopy have revealed structural transitions and changes in the vibrational modes of the ring. aps.org

X-ray Crystallography of Analogous Structures

Integration of Computational and Theoretical Spectroscopic Studies

The synergy between experimental spectroscopic data and computational chemistry provides a deeper and more robust understanding of the molecular properties of 3-hydroxypyridine. nih.gov Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict and interpret spectroscopic data.

Computational methods can be used to calculate theoretical NMR chemical shifts, which can then be correlated with experimental values to confirm structural assignments and assess the tautomeric preferences of the molecule in different solvents. cmst.eu For instance, GIAO/B3LYP/6-31G(d,p) and IGLO/deMon/NMR approaches have been used to calculate ¹H and ¹³C NMR chemical shifts for 3-hydroxypyridine, suggesting the dominance of the 3-hydroxy tautomer in DMSO-d₆. cmst.eu

In the realm of vibrational spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of both IR and Raman spectra. ias.ac.in These theoretical spectra can be compared with experimental data to aid in the assignment of complex vibrational modes. ias.ac.in Furthermore, computational studies have been instrumental in understanding the dissociation behavior of hydroxypyridine N-oxides in mass spectrometry and the phototautomeric reactions of related systems. nih.govdocumentsdelivered.com The combination of experimental and computational approaches has also been used to investigate the hydrogen bonding between 3-hydroxypyridine and water. acs.org

Density Functional Theory (DFT) for Vibrational Spectra and Electronic Properties

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of molecular systems. It offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules like 3-hydroxypyridine and its derivatives.

Vibrational Spectra Analysis

DFT calculations are extensively used to model the vibrational spectra (infrared and Raman) of molecules. By optimizing the molecular geometry and calculating the force fields, a theoretical vibrational spectrum can be generated. nih.gov The B3LYP hybrid functional is one of the most common and reliable methods used for this purpose, often paired with basis sets such as 6-311++G(d,p) or 6-31G(*). nih.govnih.gov

The calculated wavenumbers and intensities of IR and Raman spectra show excellent agreement with experimental data obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.govnih.gov To achieve a more detailed assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. nih.gov PED analysis helps to quantify the contribution of different internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. Studies on related hydroxypyridinium compounds have revealed the significant influence of intermolecular interactions, particularly hydrogen bonds, on the vibrational frequencies. nih.gov

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Pyridine Derivative This table illustrates the typical correlation achieved between experimental data and theoretical calculations using DFT methods for a related pyridine compound.

| Vibrational Mode Assignment | Experimental (FTIR) | Theoretical (DFT/B3LYP) |

| C-H Stretching | 3087 | 3099 |

| C=N Stretching | 1560 | 1556 |

| C=C Stretching | 1600 | 1589 |

| C-H in-plane bending | 1087 | 1086 |

| C-H out-of-plane bending | 955 | 967 |

Note: Data adapted from a study on Pyrimethamine, a complex heterocyclic compound, to illustrate the methodology. scirp.org

Electronic Properties

DFT is also a powerful tool for elucidating the electronic properties of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity, with a smaller gap indicating higher reactivity.

Other electronic descriptors that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

In studies on 3-hydroxypyridin-4-one derivatives, DFT calculations (B3LYP/6-311++G**) have been used to determine these parameters to evaluate their antioxidant properties. researchgate.net The deprotonation of the hydroxyl group significantly alters the electronic structure, increasing the electron density on the coordinating oxygen atom, which in turn affects molecular interactions and reactivity. rsc.orgnih.gov

Table 2: Calculated Electronic Properties [eV] for 3-Hydroxypyridin-4-one Derivatives

| Compound | Ionization Potential (IP) | Electron Affinity (EA) | HOMO-LUMO Gap | Hardness (η) |

| Derivative 1 | 7.99 | 1.83 | 6.16 | 3.08 |

| Derivative 2 | 8.03 | 1.95 | 6.08 | 3.04 |

| Derivative 3 | 7.64 | 2.15 | 5.49 | 2.75 |

| Derivative 4 | 7.72 | 2.24 | 5.48 | 2.74 |

Note: Data adapted from a DFT study on the antioxidant activity of 3-hydroxypyridin-4-one derivatives. researchgate.net

Ab Initio Calculations for Molecular Interactions

Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that rely on first principles without the use of experimental data. These methods are fundamental in theoretical investigations of molecular structure and interactions. researchgate.net

For this compound, ab initio methods are particularly valuable for studying non-covalent interactions, such as the strong hydrogen bonds that define its crystal lattice. The protonated nitrogen of the pyridine ring and the hydroxyl group act as hydrogen bond donors, while the chloride ion and the oxygen and nitrogen atoms of neighboring molecules act as acceptors.

While DFT methods like B3LYP are widely used, they can be less effective at describing long-range and weak interactions unless specific corrections for dispersion forces are included. nih.gov Higher-level ab initio methods, though more computationally expensive, can provide a more accurate description of these crucial intermolecular forces. These calculations help to elucidate the significant role that hydrogen bonding and other molecular interactions play in the structural stability and spectroscopic characteristics of hydroxypyridinium compounds. nih.gov

Molecular Electrostatic Potential (ESP) Analysis

Molecular Electrostatic Potential (ESP) is a powerful tool for analyzing the charge distribution within a molecule and predicting its reactivity. An ESP surface is plotted over the molecule's electron density, using a color scale to represent the electrostatic potential at different points. scirp.org

The color-coding convention is typically:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack.

Green: Represents areas of neutral or zero potential.

For this compound, the ESP map would reveal distinct regions of charge. The oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring are expected to be electron-rich (red to yellow), making them centers for electrophilic interaction and hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group and, most significantly, the hydrogen atom attached to the protonated nitrogen would show a strong positive potential (blue), identifying them as the primary sites for nucleophilic attack and strong hydrogen bond donation. scirp.org

This visual representation of the charge landscape allows researchers to understand not only the molecule's reactivity but also its intermolecular interaction patterns, providing a clear rationale for the observed hydrogen-bonding networks in the solid state. scirp.org

Derivatization Strategies and Analogue Development

Synthesis and Characterization of Novel Schiff Bases

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, represent a significant class of ligands in coordination chemistry due to their synthetic accessibility and diverse coordination capabilities. tandfonline.comoiccpress.comnih.gov The reaction of 3-hydroxypyridine (B118123) derivatives with various aldehydes and amines has yielded a plethora of novel Schiff base ligands.

A common synthetic route involves the refluxing of a 3-hydroxypyridine derivative, such as 2-amino-3-hydroxypyridine (B21099), with a diketone in a solvent like methanol. tandfonline.com This process typically occurs over several hours and results in the formation of crystalline Schiff base ligands. tandfonline.com For instance, the reaction of 2-amino-3-hydroxypyridine with acetylacetone (B45752) yields 2-(3-hydroxy-1-methylbut-2-enylideneamino)pyridine-3-ol. tandfonline.com

The characterization of these novel Schiff bases is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of protons and carbon atoms. tandfonline.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique helps in identifying the presence of key functional groups, such as the C=N (azomethine) bond characteristic of Schiff bases. tandfonline.com

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound. nih.gov

Melting Point Determination: A sharp melting point is indicative of the purity of the crystalline compound. tandfonline.comnih.gov

Elemental Analysis: Confirms the elemental composition of the synthesized Schiff base. tandfonline.com

Table 1: Examples of Synthesized Schiff Bases Derived from 3-Hydroxypyridine

| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |

| 2-(3-hydroxy-1-methylbut-2-enylideneamino)pyridine-3-ol tandfonline.com | 2-Amino-3-hydroxypyridine, Acetylacetone | 65 | 138 |

| 2-(3-hydroxy-1-phenylbut-2-enylideneamino)pyridine-3-ol tandfonline.com | 2-Amino-3-hydroxypyridine, Benzoylacetone | 70 | 202 |

| 2-(4-hydroxy-1,1,1-trifluoro-pent-2-enylideneamino)pyridine-3-ol tandfonline.com | 2-Amino-3-hydroxypyridine, Trifluoroacetylacetone | 45 | 198 |

Design and Preparation of 3-Hydroxypyridine-4-one Derivatives

A significant area of research has focused on the development of 3-hydroxypyridine-4-one (3,4-HPO) derivatives, which are known for their strong metal-chelating properties. nih.govkcl.ac.uk The synthesis of these derivatives often starts from readily available precursors like maltol (B134687). nih.govwipo.int

One synthetic approach involves a multi-step process. For example, maltol can be reacted with an aminobenzoic acid to form an intermediate, which is then esterified. nih.gov Subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields an acyl hydrazide, which can be further reacted with various substituted benzaldehydes to produce the final 3-hydroxypyridine-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions. nih.gov Another patented method describes the protection of the 3-hydroxyl group of maltol with a benzyl group, followed by reaction with chiral amino alcohols and subsequent deprotection to yield chiral 3-hydroxypyrid-4-one derivatives. wipo.int

These derivatives have been investigated for a range of potential applications, including their use as tyrosinase inhibitors and antioxidants. nih.gov The design often involves a fragment-based hybridization approach, combining the 3-hydroxypyridine-4-one scaffold with other pharmacologically active moieties. nih.gov

Table 2: Synthesis of a 3-Hydroxypyridine-4-one Benzyl-Hydrazide Derivative

| Step | Reactants | Product |

| 1 | Maltol, 3-Aminobenzoic acid | 3-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoic acid |

| 2 | Intermediate from Step 1, Methanol, CDI, DMAP | Methyl 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoate |

| 3 | Intermediate from Step 2, Hydrazine hydrate | 3-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide |

| 4 | Intermediate from Step 3, 2-Nitrobenzaldehyde | 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-(2-nitrobenzylidene)benzohydrazide |

| CDI: Carbonyldiimidazole, DMAP: 4-Dimethylaminopyridine |

Development of Metal-Containing Complexes for Research Applications (e.g., Platinum Complexes)

The ability of 3-hydroxypyridine and its derivatives to act as ligands has led to the development of a wide variety of metal complexes. These complexes are of interest for their potential applications in various fields, including catalysis and medicine. The nitrogen and oxygen atoms in the 3-hydroxypyridine scaffold provide excellent coordination sites for a range of metal ions.

Research has explored the synthesis of complexes with various metals, including nickel, iron, vanadium, cobalt, copper, and zinc. nih.gov For instance, 3-hydroxy-4-pyridinone (3,4-HPO) ligands have been used to create metal complexes with potential anti-inflammatory properties. nih.gov The synthesis of these complexes typically involves reacting the 3,4-HPO ligand with a corresponding metal salt. nih.gov

Furthermore, the development of octahedral metal(III) polypyridyl complexes, where a polypyridyl ligand such as 2,2'-bipyridine (B1663995) is coordinated to a metal center like rhodium or iridium, has been reported. google.com While not directly derived from 3-hydroxypyridine hydrochloride in all cases, these studies highlight the broader interest in pyridyl-based metal complexes for research applications.

Table 3: Examples of Metal Complexes with 3-Hydroxy-4-pyridinone (3,4-HPO) Ligands nih.gov

| Complex | Metal Ion | Ligand Type | Potential Application |

| [Cu(mpp)₂] | Copper(II) | 3,4-HPO with one methyl group | Scavenging of superoxide (B77818) radicals and hypochlorous acid |

| [Cu(dmpp)₂] | Copper(II) | 3,4-HPO with two methyl groups | Scavenging of superoxide radicals and hypochlorous acid |

| [Fe(mpp)₃] | Iron(III) | 3,4-HPO with one methyl group | Inhibition of superoxide radical production |

| [VO(mpp)₂] | Vanadyl(IV) | 3,4-HPO with one methyl group | Studied for scavenging activity against various reactive oxygen species |

Synthesis of 3-Hydroxypyridinium (B1257355) Salts of Aryldithiophosphonic Acids

A distinct area of derivatization involves the reaction of 3-hydroxypyridine with O-terpenyl aryldithiophosphonic acids to form 3-hydroxypyridinium salts. dergipark.org.trdergipark.org.trresearchgate.net This synthesis is typically carried out in a protic polar solvent like ethanol (B145695) under mild conditions, such as stirring at room temperature for a few hours. dergipark.org.tr The use of ethanol is crucial as it appears to shift the equilibrium towards the hydroxy form of 3-hydroxypyridine, facilitating the proton transfer from the aryldithiophosphonic acid to the nitrogen atom of the pyridine (B92270) ring. dergipark.org.tr

The resulting salts are often obtained as colorless or yellow semisolids and can be purified by reprecipitation from a suitable solvent like acetone. dergipark.org.tr These compounds have been investigated for their antimicrobial properties. dergipark.org.trdergipark.org.trresearchgate.net

Scheme 1: Synthesis of 3-Hydroxypyridinium Aryldithiophosphonates dergipark.org.tr

O-terpenyl aryldithiophosphonic acid + 3-Hydroxypyridine --(Ethanol, 20°C, 1-2h)--> 3-Hydroxypyridinium O-terpenyl aryldithiophosphonate

This reaction has been successfully performed with aryldithiophosphonic acids derived from various monoterpenyl alcohols, including (-)-menthol, (-)-borneol, and isoborneol. dergipark.org.trdergipark.org.tr

Nitration and Other Functional Group Transformations

The modification of the 3-hydroxypyridine ring through electrophilic substitution reactions, such as nitration, allows for the introduction of new functional groups that can be further elaborated. The nitration of pyridines can be challenging due to the electron-deficient nature of the pyridine ring. However, specific methods have been developed to achieve this transformation.

One such method involves reacting the pyridine compound with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no This process is believed to proceed through the formation of an N-nitropyridinium intermediate, followed by a tandfonline.comdergipark.org.tr sigmatropic shift of the nitro group to the 3-position. ntnu.no

The resulting 3-nitropyridine (B142982) can then serve as a precursor for other functional group transformations. For example, the nitro group can be reduced to an amino group, or it can activate the pyridine ring for nucleophilic substitution reactions. ntnu.no For instance, 2-amino-5-nitropyridine (B18323) has been synthesized from 3-nitropyridine by reaction with ammonia (B1221849) in the presence of potassium permanganate. ntnu.no

Another approach to introduce a hydroxyl group at the C3 position of pyridines involves the photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free method offers a versatile route to 3-pyridinols, which can then be further derivatized. acs.org

Advanced Research Applications and Mechanistic Insights

Pre-clinical Pharmacological Mechanisms (In Vitro and In Silico Studies)

Derivatives of 3-hydroxypyridine (B118123) are the subject of extensive pre-clinical research, exploring their potential therapeutic applications across a range of conditions. These investigations, conducted through laboratory experiments (in vitro) and computer-based simulations (in silico), have provided significant insights into the compound's mechanisms of action at a molecular level.

Mechanistic Studies of Antioxidant Activity

The antioxidant properties of 3-hydroxypyridine derivatives have been a primary focus of research. These compounds exhibit their antioxidant effects through various mechanisms. One key mechanism is the scavenging of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.gov Studies have shown that 3-hydroxypyridine analogues can effectively scavenge these harmful radicals. nih.gov

In silico studies, using computational methods like Density Functional Theory (DFT), have further elucidated the antioxidant mechanisms. These studies analyze electronic and energetic descriptors to predict the antioxidant potential of different derivatives. nih.govresearchgate.net For instance, the bond dissociation enthalpy (BDE) of the hydroxyl group is a key parameter, with lower BDE values indicating a greater ease of donating a hydrogen atom to neutralize a free radical. nih.govmdpi.commdpi.com Computational models have suggested that the Sequential Proton-Loss Electron Transfer (SPLET) mechanism is a preferred pathway for the antioxidant activity of some 3-hydroxypyridine-4-one derivatives. nih.govresearchgate.net

The structural features of these molecules, such as the presence of a 2,3 double bond combined with a 4-oxo group and hydroxyl groups at specific positions, facilitate electron delocalization and enhance their radical scavenging capabilities. mdpi.com

Neuroprotective Pathways (e.g., in Ischemic Brain Injury Models, Mitochondrial Function Modulation)

Derivatives of 3-hydroxypyridine have demonstrated significant neuroprotective effects in various experimental models of neurological damage, particularly in the context of ischemic brain injury and intracerebral hemorrhage. rrpharmacology.rucyberleninka.ruresearchgate.netrrpharmacology.ru

In models of ischemic stroke, these compounds have been shown to protect brain cells from damage. nih.gov One of the key mechanisms underlying this neuroprotection is the modulation of intracellular calcium ([Ca2+]i) levels. By preventing a surge in [Ca2+]i, these compounds can inhibit necrotic cell death. nih.gov

Furthermore, 3-hydroxypyridine derivatives can influence gene expression related to cell survival and death. They have been observed to induce the overexpression of anti-apoptotic genes like BCL-2, STAT3, and SOCS3, while suppressing the expression of genes that regulate necrosis and inflammation, such as TRAIL, MLKL, Cas-1, Cas-3, IL-1β, and TNFa. nih.gov This modulation of gene expression helps to inhibit the later, irreversible stages of apoptosis. nih.gov

Studies have also highlighted the role of these compounds in preserving the antioxidant capacity of damaged brain tissue, which is crucial for mitigating secondary injury following a stroke. cyberleninka.runih.gov The neuroprotective effects are also linked to their ability to reduce glutamate (B1630785) excitotoxicity and modulate the function of receptors and membrane-bound enzymes. rjeid.com

Enzyme Inhibition and Receptor Activity Modulation

The ability of 3-hydroxypyridine derivatives to interact with and modulate the activity of enzymes and receptors is a key aspect of their pharmacological profile. A significant area of investigation has been their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.govmdpi.com

AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's. mdpi.com Molecular docking and simulation studies have provided insights into how these derivatives bind to the active site of AChE. nih.gov For example, certain moieties of the 3-hydroxypyridine derivatives can play a role similar to that of established AChE inhibitors like donepezil (B133215) in binding to the enzyme's active site residues. nih.gov

Beyond AChE, the iron-chelating properties of these compounds suggest they may inhibit other metalloenzymes. nih.gov Cyclooxygenase and lipoxygenase, key enzymes in the inflammatory pathway, are heme-dependent, and their inhibition by 3-hydroxypyridine-4-one derivatives may be related to their iron-chelating properties. nih.gov

Anti-inflammatory Mechanisms (e.g., NF-κB Signaling)

The anti-inflammatory properties of 3-hydroxypyridine derivatives are closely linked to their antioxidant and enzyme-inhibiting activities. A key mechanism implicated in their anti-inflammatory effects is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting the NF-κB pathway, these compounds can reduce the production of pro-inflammatory cytokines.

The iron-chelating ability of 3-hydroxypyridine-4-one derivatives is also thought to contribute to their anti-inflammatory effects. nih.gov Iron can participate in the generation of reactive oxygen species, which are involved in the inflammatory process. By chelating iron, these compounds can reduce oxidative stress and subsequent inflammation. nih.gov Furthermore, their ability to inhibit enzymes like cyclooxygenase, which are crucial for the synthesis of inflammatory mediators, adds to their anti-inflammatory potential. nih.gov

Antimicrobial Properties against Pathogenic Microorganisms

Certain derivatives of 3-hydroxypyridine have been shown to possess antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi. mdpi.comresearchgate.netnih.govnih.gov

The antibacterial activity has been observed against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some 3-hydroxypyridine-4-one derivatives have demonstrated inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. mdpi.com Quantitative structure-activity relationship (QSAR) studies have been employed to understand the relationship between the molecular structure of these compounds and their antimicrobial activity, revealing the importance of topological parameters. mdpi.com

In terms of antifungal activity, various 3-hydroxypyridine derivatives have been evaluated. researchgate.netnih.govresearchgate.netmdpi.com Studies have shown their effectiveness against fungi like Candida albicans. mdpi.comresearchgate.net The mechanism of antifungal action is thought to involve the disruption of fungal cell processes. The specific substitutions on the pyridine (B92270) ring can influence the potency of the antifungal effect. mdpi.com

In Vitro Antileishmanial, Antitrypanosomal, and Antimalarial Investigations

Derivatives of 3-hydroxypyridine have been investigated for their potential as antiparasitic agents, with studies focusing on their activity against Leishmania, Trypanosoma, and Plasmodium species.

Antileishmanial Activity: Complexes of 3-hydroxypyridinone with antimony (V) have shown promising in vitro antileishmanial activity against both the amastigote and promastigote forms of Leishmania major. nih.gov The mechanism is thought to involve the delivery of antimony to macrophages, where the parasite resides. nih.gov The lipophilicity of the compounds appears to play a role in their ability to penetrate the parasite's cell membrane. nih.gov

Antitrypanosomal Activity: While specific studies on the antitrypanosomal activity of 3-hydroxypyridine hydrochloride were not prevalent in the provided search results, the broader class of hydroxypyridinones has been explored for activity against various parasites, suggesting potential for future investigations in this area.

Antimalarial Activity: Derivatives of 3-hydroxypyridinone have demonstrated in vitro antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite that causes malaria. peerj.comnih.gov The mechanism of action is believed to involve the inhibition of β-hematin formation, a crucial process for the parasite's survival. nih.gov Hybrid molecules combining 3-hydroxypyridinone with chloroquine (B1663885) have shown enhanced potency. nih.gov The iron-chelating properties of these compounds are also considered to contribute to their antimalarial effects. peerj.com

Photosensitizer Mechanisms in Cellular Models

3-Hydroxypyridine and its derivatives have been identified as a significant class of endogenous photosensitizers, particularly relevant to skin photodamage. nih.gov Found in human skin, these compounds can absorb UVA and UVB radiation, leading to a cascade of cellular events. nih.govcapes.gov.br The core mechanism involves the generation of reactive oxygen species (ROS) and other free radicals, which are key mediators of photooxidative stress. nih.gov

In cellular models, particularly with human skin keratinocytes (HaCaT) and fibroblasts, photosensitization by 3-hydroxypyridine derivatives results in a dose-dependent inhibition of cell proliferation. nih.govcapes.gov.br This is accompanied by an arrest of the cell cycle in the G2/M phase and the induction of apoptosis, or programmed cell death. nih.gov The enhancement of intracellular peroxide formation and the activation of stress signaling pathways, such as the p38 mitogen-activated protein kinase (pMAPK) pathway, strongly suggest a photooxidative mechanism of action. nih.gov These effects have been shown to be reversible through the intervention of thiol antioxidants, further confirming the role of oxidative stress. nih.gov

The photosensitizing properties of 3-hydroxypyridine derivatives also extend to macromolecular damage, including protein photocross-linking and photooxidation of peptides with the incorporation of molecular oxygen. nih.gov This body of research highlights that biomolecules in the skin containing the 3-hydroxypyridine chromophore, such as certain collagen cross-links and vitamin B6 vitamers, can act as UVA photosensitizers, contributing to photooxidative damage. nih.gov

The general mechanism of photosensitization involves the absorption of light by the photosensitizer, which transitions it to an excited triplet state. This excited molecule can then undergo two main types of reactions. In a Type I reaction, it can transfer an electron to molecular oxygen or other molecules, forming reactive free radicals. In a Type II reaction, it can directly transfer its energy to ground-state oxygen, generating highly reactive singlet oxygen. mdpi.com Both pathways lead to oxidative damage of cellular components like lipids, proteins, and nucleic acids, ultimately causing cell death. mdpi.com

Mechanistic Aspects of Anticancer Research in Cell Line Models

The anticancer properties of compounds based on the 3-hydroxypyridine scaffold are an active area of investigation. While specific studies on this compound are limited, research on its derivatives provides significant insights into their potential mechanisms of action against cancer cells. A primary mechanism observed across various cancer cell lines is the induction of apoptosis and the arrest of the cell cycle. researchgate.netnih.gov

For instance, certain derivatives of 3-hydroxypyridine have been shown to inhibit the growth of ovarian adenocarcinoma cells (OVCAR-4) by inducing cell cycle arrest in the G1 phase. researchgate.net This is accompanied by the hyperexpression of pro-apoptotic proteins like Bax and caspase-3. researchgate.net In other studies involving liver and breast cancer cell lines, novel synthetic pyridine and pyridone compounds have demonstrated an ability to induce G2/M phase arrest and apoptosis. nih.gov This was linked to the upregulation of p53 and JNK signaling pathways. nih.gov

The structural versatility of the pyridine ring allows for the synthesis of a wide array of derivatives with diverse anticancer activities. mdpi.com Some derivatives act as mitotic-specific inhibitors by targeting tubulin polymerization, leading to the formation of aberrant mitotic spindles, cell cycle arrest, and subsequent apoptosis. mdpi.com Others have been designed to modulate the expression of key proteins involved in cancer cell survival, such as survivin and other inhibitors of apoptosis proteins (IAPs). mdpi.com

Interactions with Biological Macromolecules

Molecular Docking and Dynamics Simulations with Target Proteins (e.g., Enzymes, Receptors)

While specific molecular docking and dynamics simulation studies for this compound are not extensively available in the public domain, research on related pyridine derivatives provides a framework for understanding its potential interactions with protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand might interact with the active site of a protein.

Studies on various pyridine derivatives have shown that they can bind to the active sites of a range of enzymes and receptors implicated in disease. For example, derivatives of 3-hydroxypyrimidine-2,4-dione have been studied as inhibitors of HIV reverse transcriptase-associated RNase H, with docking studies revealing key hydrogen bond interactions within the enzyme's active site. nih.gov Similarly, 3-hydroxyhericenone F, a compound containing a structure related to 3-hydroxypyridine, has been investigated as a β-secretase (BACE1) inhibitor for Alzheimer's disease, with docking studies helping to elucidate its binding mode. nih.gov

For a simple molecule like 3-hydroxypyridine, interactions with a protein's active site would likely be governed by hydrogen bonding (via the hydroxyl group and the pyridine nitrogen) and potentially π-π stacking interactions between the aromatic ring and aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) in the protein. The protonation state of the pyridine nitrogen in the hydrochloride salt could also lead to ionic interactions. However, without specific studies on this compound, these remain theoretical considerations.

DNA Binding Characteristics and Conformational Changes

The interaction of small molecules with DNA is a critical aspect of the mechanism of action for many anticancer and antimicrobial drugs. These interactions can occur through various modes, including intercalation between base pairs, binding within the major or minor grooves, or covalent attachment.

Currently, there is a lack of specific published research detailing the DNA binding characteristics of this compound. Studies on simple, small aromatic molecules often show weak, non-specific interactions with DNA. It is more common to find significant DNA binding activity in larger, more complex molecules, often containing polycyclic aromatic systems or specific structural motifs that facilitate strong and specific binding. For instance, N-hydroxypyridine-2-thione, a related compound, has been shown to induce DNA damage upon photoactivation, mediated by hydroxyl radicals. nih.gov However, this is a photochemical effect rather than a direct binding interaction in the absence of light.

Without experimental data from techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism, it is not possible to definitively state the DNA binding characteristics or any potential conformational changes induced by this compound.

Catalytic Roles in Organic Synthesis

Application as a Catalyst in Peptide Coupling Reactions

Peptide coupling reactions are fundamental to the synthesis of peptides and proteins. These reactions involve the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process typically requires the use of coupling reagents and, in some cases, catalysts to facilitate the reaction and minimize side reactions such as racemization.

There is currently no evidence in the scientific literature to suggest that this compound is used as a catalyst in peptide coupling reactions. While pyridine itself and some of its derivatives, like 4-(dimethylamino)pyridine (DMAP), are well-known catalysts in various organic reactions, including esterifications and acylations, the specific application of this compound in peptide synthesis has not been reported. The catalytic activity of pyridine derivatives in such reactions is often attributed to their ability to act as nucleophilic catalysts.

The field of organic synthesis has seen the development of numerous catalysts and reagents for various transformations. innospk.comresearchgate.net The catalytic hydrogenation of 3-hydroxypyridine to produce hydroxypiperidines has been described, but this involves the transformation of the compound itself rather than its use as a catalyst. google.com The degradation of 3-hydroxypyridine by microorganisms involves enzymatic catalysis, which is a distinct area from its application as a chemical catalyst in organic synthesis. nih.govnih.gov

Development of Novel Metal Complex Catalysts

The unique electronic properties and coordination capabilities of the 3-hydroxypyridine scaffold have positioned it as a valuable ligand in the development of novel metal complex catalysts. Its ability to act as a bidentate or bridging ligand, coupled with the potential for metal-ligand cooperativity involving the hydroxyl group, has led to the synthesis of a diverse range of catalytically active metal complexes. These complexes have shown promise in a variety of organic transformations, from hydrogenation and oxidation to cross-coupling reactions.

Researchers have successfully synthesized and characterized numerous metal complexes incorporating 3-hydroxypyridine and its derivatives. For instance, complexes of cobalt, iron, zinc, manganese, and copper with 3-hydroxypyridine-2-carboxylic acid have been prepared and studied. nih.govchempoint.com The structural versatility of these complexes is notable, with techniques like X-ray crystallography revealing detailed insights into their coordination geometries. nih.govchempoint.com

The catalytic applications of these metal complexes are extensive. In the realm of hydrogenation, catalysts based on platinum group metals have been developed for the hydrogenation of 3- and 4-hydroxypyridines to their corresponding hydroxypiperidines, a transformation that is otherwise challenging. researchgate.net Furthermore, iridium complexes featuring 2-hydroxypyridine-based ligands have demonstrated high efficacy in the dehydrogenation of alcohols. researchgate.net

The field of cross-coupling reactions has also benefited from catalysts incorporating pyridine-based ligands. Copper(I) complexes with terphenyl-substituted NPN ligands that include a pyridyl group have been shown to be effective precatalysts for the S-arylation of thiols. researchgate.netmdpi.com These catalysts exhibit excellent activity and a broad substrate scope. researchgate.net

Moreover, iron(III) complexes with multidentate pyridinyl ligands have been investigated for their catalytic activity in the direct hydroxylation of benzene (B151609) to phenol (B47542), a significant reaction in industrial chemistry. nih.gov The reactivity of these iron complexes has been correlated with their reduction potentials, providing a basis for catalyst optimization. nih.gov The development of multi-metallic complexes using novel ligands that can incorporate pyridine motifs is also an active area of research, with the potential for unique reactivity and selectivity in catalytic reactions. medchemexpress.com

The following table provides a summary of selected metal complexes incorporating 3-hydroxypyridine derivatives and their catalytic applications.

| Metal | Ligand Derivative | Catalytic Application | Reference |

| Copper(I) | Terphenyl-substituted NPN ligands with pyridyl groups | S-arylation of thiols | researchgate.netmdpi.com |

| Iron(III) | Multidentate pyridinyl ligands | Direct hydroxylation of benzene | nih.gov |

| Iridium(III) | 2-Hydroxypyridine-based ligands | Dehydrogenation of alcohols | researchgate.net |

| Platinum Group Metals | Not specified | Hydrogenation of hydroxypyridines | researchgate.net |

| Cobalt(II), Nickel(II), Copper(II) | 4-[(E)-(3-hydroxypyridin-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Electrocatalytic detection of Folic acid | researchgate.net |

Applications in Material Science Research

The functional versatility of this compound extends into the realm of material science, where its derivatives are being explored for their potential to enhance the properties and performance of advanced materials.

Exploration in Polymer and Coating Development